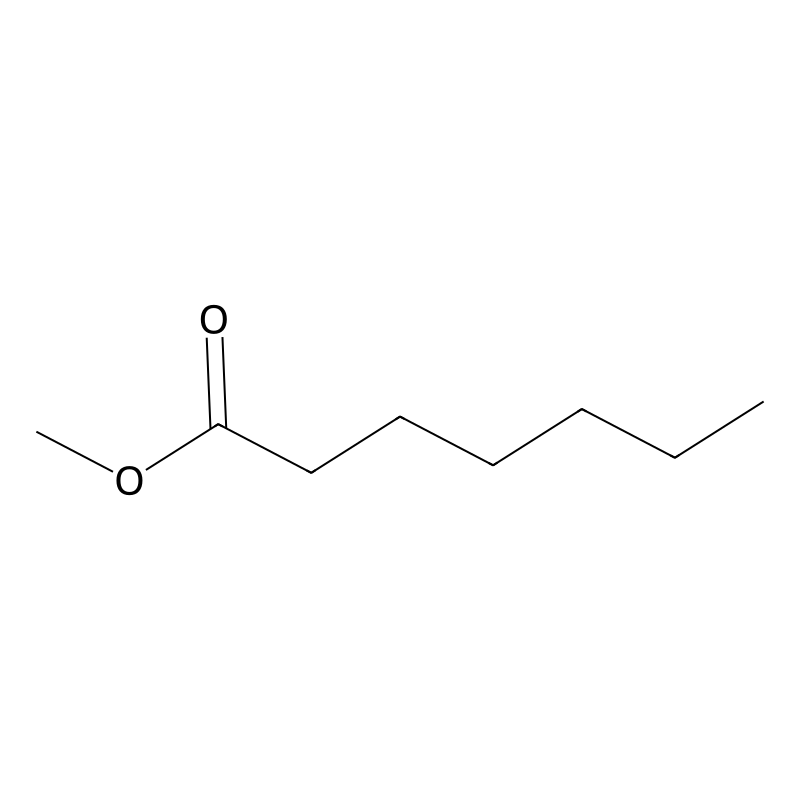

Methyl heptanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Food Science and Flavor Research

- Flavoring agent: Methyl heptanoate possesses a fruity aroma resembling pineapple, grapes, and berries []. This makes it a valuable tool in food science research for:

Biological and Biomedical Research

- Antimicrobial activity: Studies indicate that methyl heptanoate may exhibit antimicrobial properties against certain bacterial and fungal strains [, ]. This opens avenues for research in:

Material Science and Engineering Research

Methyl heptanoate is a fatty acid ester with the chemical formula C₈H₁₆O₂. It is derived from heptanoic acid and methanol, characterized by its fruity aroma and flavor, which makes it a compound of interest in the food and fragrance industries. Methyl heptanoate is found naturally in various plants, including Nymphaea rudgeana and Humulus lupulus, contributing to their scent profiles .

The oxidation of methyl heptanoate primarily leads to the formation of hydroperoxides, cyclic ethers, ketones, and aldehydes. The detailed mechanisms of these reactions have been modeled to understand the kinetics involved .

Methyl heptanoate can be synthesized through several methods:

- Esterification: This involves the reaction of heptanoic acid with methanol in the presence of an acid catalyst.

- Transesterification: This method involves the reaction of triglycerides with methanol to produce methyl esters, including methyl heptanoate.

- Hydrodeoxygenation: This process converts fatty acids or their esters into alkanes by removing oxygen using hydrogen gas and a catalyst .

Methyl heptanoate has a variety of applications:

- Food Industry: Used as a flavoring agent due to its fruity aroma.

- Fragrance Industry: Incorporated into perfumes for its pleasant scent.

- Cosmetics: Acts as an emollient and fragrance component.

- Biotechnology: Investigated for potential use in biodiesel production due to its renewable nature .

Studies have explored the interactions of methyl heptanoate with various catalysts during hydrodeoxygenation. Research indicates that the presence of water affects the reaction pathways and product distributions significantly. For instance, when using nickel-molybdenum catalysts, different selectivities toward hydrocarbons and alcohols were observed depending on reaction conditions like temperature and pressure .

Methyl heptanoate shares structural similarities with other fatty acid methyl esters. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Methyl hexanoate | C₇H₁₄O₂ | Shorter carbon chain; used in similar applications |

| Methyl octanoate | C₉H₁₈O₂ | Longer carbon chain; distinct aroma profile |

| Methyl nonanoate | C₁₀H₂₂O₂ | Even longer chain; higher boiling point |

Uniqueness of Methyl Heptanoate

Methyl heptanoate's unique seven-carbon structure provides specific sensory attributes that differentiate it from its counterparts. Its balance between volatility and stability makes it particularly advantageous for applications requiring both flavor and fragrance without rapid degradation.

Physical Description

Liquid

colourless liquid with a fruity, orris odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1448 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 1447 of 1448 companies with hazard statement code(s):;

H226 (11.13%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (97.93%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index